molecular formula C22H18N4O4S2 B2933234 4-methoxy-N-{4-[2-(4-methoxybenzamido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}benzamide CAS No. 393838-69-2

4-methoxy-N-{4-[2-(4-methoxybenzamido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}benzamide

Cat. No.: B2933234
CAS No.: 393838-69-2
M. Wt: 466.53
InChI Key: JHFYFKKRSKOLKD-UHFFFAOYSA-N
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Description

4-Methoxy-N-{4-[2-(4-methoxybenzamido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}benzamide is a bis-thiazole derivative featuring two interconnected thiazole rings. Each thiazole is substituted with a benzamide group bearing methoxy (-OCH₃) substituents at the para position (Fig. 1).

Properties

IUPAC Name

4-methoxy-N-[4-[2-[(4-methoxybenzoyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4S2/c1-29-15-7-3-13(4-8-15)19(27)25-21-23-17(11-31-21)18-12-32-22(24-18)26-20(28)14-5-9-16(30-2)10-6-14/h3-12H,1-2H3,(H,23,25,27)(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFYFKKRSKOLKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-{4-[2-(4-methoxybenzamido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole intermediates, which are then coupled with the benzamide moiety. Common reagents used in these reactions include thionyl chloride, methoxybenzoyl chloride, and various amines. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or dimethylformamide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes site-specific oxidation at electron-rich positions:

  • Thiazole sulfur oxidation : Reacts with potassium permanganate (KMnO₄) in acidic conditions to form sulfoxide/sulfone derivatives.
  • Methoxy group demethylation : Strong oxidizers like chromium trioxide (CrO₃) cleave methoxy groups to hydroxylated intermediates.
Reaction TypeReagents/ConditionsProducts/Observations
Thiazole S-oxidationKMnO₄, H₂SO₄ (pH 3–5), 60°CSulfoxide (major), sulfone (minor)
DemethylationCrO₃, glacial acetic acid, refluxHydroxybenzamide derivative

Reduction Reactions

Reductive transformations target the amide and thiazole moieties:

  • Amide reduction : Lithium aluminum hydride (LiAlH₄) in dry ether converts the amide to a secondary amine.
  • Thiazole ring hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the thiazole rings to thiazolidine derivatives .
Reaction TypeReagents/ConditionsProducts/Observations
Amide reductionLiAlH₄, dry ether, 0–5°CN-alkylated bis-thiazole amine
Thiazole hydrogenationH₂ (1 atm), Pd-C, ethanolTetrahydrothiazole analog

Substitution Reactions

The compound participates in nucleophilic and electrophilic substitutions:

  • Methoxy group displacement : Sodium methoxide (NaOMe) in methanol replaces methoxy groups with hydroxyls.
  • Thiazole halogenation : Bromine (Br₂) in chloroform substitutes hydrogen at thiazole C-5 positions .
Reaction TypeReagents/ConditionsProducts/Observations
Methoxy substitutionNaOMe, MeOH, 80°CHydroxybenzamide derivative
Thiazole brominationBr₂, CHCl₃, RT5-Bromo-thiazole analog

Hydrolysis Reactions

Controlled hydrolysis under acidic/basic conditions:

  • Amide bond cleavage : Concentrated HCl (6M) at reflux hydrolyzes benzamide to carboxylic acid .
Reaction TypeReagents/ConditionsProducts/Observations
Acidic hydrolysis6M HCl, reflux, 6h4-Methoxybenzoic acid + thiazole amine

Cross-Coupling Reactions

Palladium-catalyzed couplings modify aromatic positions:

  • Suzuki-Miyaura coupling : Phenylboronic acid reacts with brominated thiazole derivatives under Pd(PPh₃)₄ catalysis .
Reaction TypeReagents/ConditionsProducts/Observations
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°CBiaryl-thiazole hybrid

Photochemical Reactions

UV-induced reactivity:

  • Thiazole ring cleavage : UV light (254 nm) in acetonitrile degrades thiazole rings to open-chain thioamides.
Reaction TypeReagents/ConditionsProducts/Observations
PhotodegradationUV (254 nm), MeCN, 24hThiourea derivatives

Comparative Reactivity Table

A comparison with structurally similar compounds highlights key differences:

CompoundOxidation SensitivityReduction YieldSubstitution Sites
4-Methoxy-N-(4-phenylthiazol-2-yl)benzamide Moderate85%C-5 (thiazole)
5-Chloro-2-methoxybenzamideHigh72%Methoxy group
Target compoundHigh (thiazole S)78%C-5, methoxy

Key Findings:

  • Thiazole sulfur is the most reactive site, prone to oxidation and halogenation.
  • Methoxy groups exhibit moderate nucleophilic displacement activity.
  • Amide bonds are stable under basic conditions but cleave under strong acidic hydrolysis .

This reactivity profile supports applications in pharmaceutical synthesis (e.g., prodrug derivatization) and materials science (e.g., functionalized polymers) .

Scientific Research Applications

Scientific Research Applications of 4-methoxy-N-{4-[2-(4-methoxybenzamido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}benzamide

This compound is a compound with applications in chemistry, biology, medicine, and industry. Its unique structure, featuring dual thiazole rings and methoxybenzamido groups, distinguishes it from similar compounds, potentially enhancing binding affinity to specific targets and improving stability under various conditions.

Chemistry

In chemistry, this compound serves as a building block in synthesizing complex molecules. Its structure facilitates exploring new reaction mechanisms and developing novel synthetic pathways.

Reactions

  • Oxidation: The compound can undergo oxidation using reagents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions can occur at the methoxy or thiazole positions using reagents like sodium methoxide or halogens.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

The potential medicinal applications of this compound include its use as an anti-inflammatory, antimicrobial, or anticancer agent. Research is ongoing to determine its efficacy and safety in these roles.

Industry

In industry, this compound can be used to develop new materials with specific properties, such as enhanced thermal stability or electrical conductivity. It may also serve as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 4-methoxy-N-{4-[2-(4-methoxybenzamido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Similarities and Substituent Variations

The target compound’s structural analogs differ primarily in substituents on the thiazole rings and benzamide groups. Key examples include:

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features Reference
Target Compound Dual methoxybenzamide-thiazole linkage ~508 (estimated) Bis-thiazole core; para-methoxy groups
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide Phenoxybenzamide; 4-methylphenyl on thiazole ~349 High reported bioactivity (129.23%)
2-{3-[{2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]hydrazin-1-ylidene}methyl]-4-methoxyphenyl}benzamide bromide Hydrazine-idene; 4-chlorophenyl; bromide counterion ~565 Moderate yield (84.74%); HIV-1 RT studies
N-(4-Methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2-(methylamino)benzamide Sulfanyl-triazole; methylamino group ~399 Similarity score 0.479 to reference drugs
4-Methoxy-N-[4-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazol-2-yl]benzamide Pyrrolidine sulfonyl group on phenyl ~483 Enhanced solubility due to sulfonyl group

Key Observations :

  • Methoxy vs.
  • Bis-Thiazole Core : Unlike most analogs with single thiazole rings, the target’s bis-thiazole structure may confer rigidity, influencing conformational stability .
  • Sulfonyl and Sulfanyl Modifications : Compounds with sulfonyl (e.g., ) or sulfanyl groups (e.g., ) exhibit altered solubility and steric profiles, which could impact pharmacokinetics .

Physicochemical Properties

  • Molecular Weight : The target compound (~508 g/mol) falls within the acceptable range for drug-like molecules, though analogs with sulfonyl or triazole groups (e.g., ) show higher weights (~399–565 g/mol), which may affect membrane permeability .
  • Solubility: Methoxy groups generally improve hydrophilicity, but the bis-thiazole core may reduce aqueous solubility compared to mono-thiazole derivatives .

Recommendations :

  • Conduct docking studies to predict binding modes with targets like HIV-1 RT or tyrosinase.
  • Synthesize the compound using routes from –5 and evaluate bioactivity against reference standards.

Biological Activity

4-Methoxy-N-{4-[2-(4-methoxybenzamido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}benzamide is a compound of interest due to its potential biological activities, particularly in the field of oncology and virology. This article reviews the biological activity of this compound, focusing on its anticancer properties and antiviral effects, supported by relevant data tables and case studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound's efficacy has been evaluated against various cancer cell lines.

Cytotoxicity Studies

A review of several studies indicates that compounds similar to 4-methoxy-N-{...} demonstrate significant cytotoxic effects against multiple cancer cell lines:

Compound Cell Line IC50 (µM)
4-Methoxy-N-{...}HEPG210.28
5-Chloro-2-Methoxy-N-(4-sulphamoylphenyl)benzamideMCF-70.794
5-Phenyl-4,5-dihydro-1,3,4-thiadiazolesSK-MEL-24.27

The compound has shown promising results in inhibiting the growth of HEPG2 cells with an EC50 value of 10.28 µg/mL, indicating its potential as an anticancer agent .

The mechanism by which 4-methoxy-N-{...} exerts its anticancer effects may involve the inhibition of tubulin polymerization, which is crucial for cancer cell division and proliferation. This was demonstrated in studies where structural modifications led to improved antiproliferative activity against melanoma and prostate cancer cells .

Antiviral Activity

In addition to its anticancer properties, there is emerging evidence suggesting that derivatives of benzamide compounds exhibit antiviral activities.

Anti-HBV Activity

A related study on N-phenylbenzamide derivatives demonstrated their ability to inhibit Hepatitis B Virus (HBV) replication through increasing intracellular levels of APOBEC3G (A3G), a protein that interferes with viral replication. The derivative IMB-0523 exhibited significant anti-HBV activity with IC50 values of 1.99 µM in HepG2.2.15 cells .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activities of thiazole derivatives:

  • Study on Anticancer Properties : A series of thiazole derivatives were synthesized and tested for their antiproliferative activity against various cancer cell lines. The results indicated that modifications in the thiazole structure significantly enhanced their cytotoxic effects .
  • Antiviral Screening : In vitro studies on N-phenylbenzamide derivatives revealed broad-spectrum antiviral effects against HBV and other viruses such as HIV and HCV. The mechanism was primarily attributed to increased levels of A3G within the cells .

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